molecular formula C9H8F3N3 B1479707 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile CAS No. 2098091-04-2

2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile

Cat. No.: B1479707
CAS No.: 2098091-04-2
M. Wt: 215.17 g/mol
InChI Key: NASMQJSQPMBALB-UHFFFAOYSA-N
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Description

2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as core elements in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile typically involves cyclization reactions starting from appropriate precursors. One common method involves the reaction of electron-deficient N-arylhydrazones with nitroolefins, which allows for the regioselective formation of pyrazoles . Another approach includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes, providing pyrazoles under mild conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cycloaddition reactions, utilizing transition-metal catalysts and photoredox reactions to achieve high yields and selectivity. The use of one-pot multicomponent processes and novel reactants can also streamline the synthesis, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromine, oxygen in DMSO.

    Reduction: Hydrazine, sodium borohydride.

    Substitution: Aryl halides, copper powder, KOtBu.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .

Mechanism of Action

The mechanism of action of 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

  • 3-(trifluoromethyl)pyrazole
  • Pyrazolo[1,5-a]pyrimidines
  • Pyrazolo[5,1-c]-1,2,4-triazines

Comparison: Compared to other similar compounds, 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile is unique due to its specific trifluoromethyl and cyclopenta[c]pyrazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c10-9(11,12)8-6-2-1-3-7(6)15(14-8)5-4-13/h1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASMQJSQPMBALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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